molecular formula C10H14O B3269592 Deca-2,4,7-trienal CAS No. 51325-37-2

Deca-2,4,7-trienal

Cat. No.: B3269592
CAS No.: 51325-37-2
M. Wt: 150.22 g/mol
InChI Key: KEXCNWISTVJVBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deca-2,4,7-trienal can be synthesized through several methods. One convenient synthesis involves the use of (Z)-hex-3-enol as a starting material, yielding (E,E,Z)-2,4,7-decatrienal in a 42% yield . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods: In industrial settings, this compound can be produced through biotransformation processes. For example, enzymes from eggplant fruit can catalyze the biotransformation of distilled sunflower and linseed oils to produce this compound . This method is advantageous due to its regio- and stereospecificity, as well as its ability to produce natural aroma compounds efficiently.

Chemical Reactions Analysis

Types of Reactions: Deca-2,4,7-trienal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds and the aldehyde functional group.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Applications in Food Science

  • Flavoring Agent :
    • DTAL is utilized as a flavoring agent due to its potent aroma profile. It contributes to the sensory characteristics of various food products, enhancing their appeal. For example, it has been identified as a key component in the aroma of walnuts .
    • Case Study : Research indicates that increasing concentrations of DTAL can intensify the walnut aroma significantly when used in flavor formulations .
  • Food Preservation :
    • The compound's antimicrobial properties make it a candidate for use in food preservation. Its ability to inhibit microbial growth can extend the shelf life of perishable products.

Agricultural Applications

  • Biopesticide Development :
    • DTAL has shown potential as a natural pesticide due to its insect-repellent properties. Its application can help in managing pest populations without relying on synthetic chemicals.
    • Case Study : Studies have demonstrated that formulations containing DTAL effectively deter specific agricultural pests, contributing to sustainable farming practices.
  • Plant Growth Regulation :
    • There is emerging evidence that DTAL may play a role in plant signaling pathways, potentially influencing growth and development.
    • Research Findings : Investigations into the effects of DTAL on plant physiology suggest that it might enhance stress resistance in crops under adverse conditions .

Flavor Chemistry and Sensory Analysis

Deca-2,4,7-trienal's role in flavor chemistry extends beyond mere aroma contribution; it interacts with other flavor compounds to create complex profiles.

CompoundDescriptionAroma Characteristics
Deca-2,4-dienalRelated aldehydeFatty, deep-fried
Nona-2,4-dienalShorter chain variantNutty
DTALKey flavor componentFruity, nutty

Safety and Regulatory Status

DTAL has been evaluated for safety by various regulatory bodies. The European Food Safety Authority (EFSA) has included it in assessments concerning flavoring substances used in food products . Its acceptance in food applications depends on thorough risk assessments ensuring consumer safety.

Mechanism of Action

The mechanism of action of deca-2,4,7-trienal involves its interaction with specific molecular targets and pathways. For instance, the compound is formed through the catalytic action of lipoxygenase on linoleic acid, resulting in the formation of 9-hydroperoxylinoleic acid, which is subsequently transformed by hydroperoxide lyase to this compound . This process highlights the complexity of enzyme-catalyzed reactions and the role of this compound in biological systems.

Comparison with Similar Compounds

Deca-2,4,7-trienal can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Biological Activity

Deca-2,4,7-trienal, a polyunsaturated aldehyde derived from marine diatoms, has garnered attention due to its significant biological activities. This compound is primarily associated with the marine environment, particularly in the context of its role in chemical signaling and ecological interactions. Below is a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure featuring multiple double bonds and an aldehyde functional group. This structural arrangement contributes to its reactivity and biological functions. It typically appears as a yellow to orange clear liquid .

Sources and Biosynthesis

The biosynthesis of this compound is linked to eicosapentaenoic acid (EPA) in marine diatoms such as Thalassiosira rotula. Research indicates that upon cell disruption or wounding, these diatoms can convert EPA into various reactive aldehydes, including this compound. This conversion involves lipoxygenase (LOX) pathways that facilitate the oxidative cleavage of fatty acids .

1. Inhibition of Copepod Egg Cleavage

One of the most notable biological activities of this compound is its ability to inhibit egg cleavage in copepods. Studies have shown that concentrations exceeding 0.5 mg/L are required for this inhibitory effect, which suggests a potential role in chemical defense mechanisms against herbivory in the marine ecosystem . The reactive nature of this compound allows it to act as a Michael acceptor, which can interfere with physiological processes in other marine organisms .

2. Genotoxicity Studies

This compound has been evaluated for genotoxicity in various studies. In vivo tests conducted on rats showed no significant increase in micronuclei formation after administration of the compound via oral or intraperitoneal routes. This indicates that this compound does not pose a genotoxic risk under the tested conditions . The absence of gene mutations in bacterial assays further supports its safety profile concerning genetic material integrity.

Case Study 1: Chemical Defense Mechanism

A study by Miralto et al. (1999) demonstrated that the presence of this compound in seawater could significantly affect copepod populations by inhibiting egg development. This finding highlights the ecological implications of this compound as a chemical deterrent against grazers .

Case Study 2: Biosynthetic Pathways

Research focusing on Thalassiosira rotula revealed that the production of this compound is closely linked to the availability of C20 fatty acids. The study showed that when EPA was added to the culture medium before cell disruption, there was a marked increase in the production of this compound compared to other fatty acids . This specificity underscores the importance of substrate availability in the biosynthetic pathways leading to reactive aldehyde formation.

Summary Table of Biological Activities

Activity Effect Concentration Required Study Reference
Inhibition of Copepod Egg CleavageSignificant inhibition observed>0.5 mg/LMiralto et al., 1999
GenotoxicityNo increase in micronuclei formationN/AEFSA Panel
BiosynthesisEnhanced production from EPAN/APohnert et al., 2000

Properties

IUPAC Name

deca-2,4,7-trienal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXCNWISTVJVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90867240
Record name Deca-2,4,7-trienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange liquid; Green, citrusy aroma
Record name 2,4,7-Decatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1763/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2,4,7-Decatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1763/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.904
Record name 2,4,7-Decatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1763/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

51325-37-2
Record name 2,4,7-Decatrienal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51325-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deca-2,4,7-trienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90867240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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